3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide
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Overview
Description
3-Bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol (CH3OH) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Sulfonamidation: The sulfonamide group is added by reacting the intermediate compound with sulfonyl chloride (RSO2Cl) in the presence of a base such as pyridine or triethylamine (Et3N).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-(3-methylbutyl)benzenesulfonamide.
Substitution: Formation of 3-substituted-4-methoxy-N-(3-methylbutyl)benzenesulfonamide derivatives.
Scientific Research Applications
3-Bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may facilitate binding to specific sites, while the sulfonamide group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 3-Bromo-4-methoxybenzonitrile
- 4-Bromo-3-methoxy-N-methylbenzamide
- 3-Bromo-4-methoxyphenethylamine
Comparison:
- 3-Bromo-4-methoxybenzonitrile: Similar in structure but contains a nitrile group instead of a sulfonamide group, which may affect its reactivity and applications.
- 4-Bromo-3-methoxy-N-methylbenzamide: Contains a methyl group on the nitrogen, which can influence its binding properties and biological activity.
- 3-Bromo-4-methoxyphenethylamine: Lacks the sulfonamide group, making it less polar and potentially altering its solubility and reactivity.
3-Bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3S/c1-9(2)6-7-14-18(15,16)10-4-5-12(17-3)11(13)8-10/h4-5,8-9,14H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAOZDQTOWVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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